Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt
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Overview
Description
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt is a fluorogenic substrate used primarily in biochemical research. It is utilized to measure the activity of deubiquitinating enzymes such as isopeptidase T and ubiquitin C-terminal hydrolases . The compound is known for its high specificity and sensitivity in detecting enzyme activity, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:
Protection of Amino Groups: Using protecting groups like Boc (tert-butyloxycarbonyl) to protect the amino groups of arginine, leucine, and glycine.
Coupling Reactions: Sequential coupling of the protected amino acids using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: Removal of the protecting groups using TFA (trifluoroacetic acid).
Final Coupling: Coupling the peptide with 7-amino-4-methylcoumarin (AMC) and converting it to the acetate salt form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch synthesis using automated peptide synthesizers.
Purification: High-performance liquid chromatography (HPLC) to purify the compound.
Quality Control: Rigorous quality control measures, including mass spectrometry and NMR spectroscopy, to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt primarily undergoes hydrolysis reactions catalyzed by deubiquitinating enzymes. These reactions involve the cleavage of the peptide bond, releasing the fluorescent AMC moiety .
Common Reagents and Conditions
Enzymes: Isopeptidase T, ubiquitin C-terminal hydrolases.
Buffers: Tris-HCl, phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C)
Major Products
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected using fluorometric assays .
Scientific Research Applications
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt has a wide range of applications in scientific research:
Biochemistry: Used to study the activity of deubiquitinating enzymes and other proteases.
Molecular Biology: Employed in assays to investigate protein degradation pathways and ubiquitin-proteasome systems.
Medicine: Utilized in drug discovery and development to screen for inhibitors of deubiquitinating enzymes, which are potential therapeutic targets for various diseases
Industry: Applied in high-throughput screening assays for the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt involves its recognition and cleavage by specific deubiquitinating enzymes. The compound mimics the natural substrates of these enzymes, allowing them to bind and catalyze the hydrolysis of the peptide bond. This reaction releases the fluorescent AMC moiety, which can be quantitatively measured to determine enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Arg-AMC acetate: Another fluorogenic substrate used to measure the activity of proteases like thrombin.
Z-Leu-Arg-Gly-Gly-AMC: Similar to Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt but with a different peptide sequence.
Uniqueness
This compound is unique due to its high specificity for deubiquitinating enzymes and its ability to produce a strong fluorescent signal upon hydrolysis. This makes it particularly useful in assays requiring high sensitivity and specificity .
Properties
Molecular Formula |
C40H56N12O9 |
---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
benzyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46) |
InChI Key |
BOVMHLIAYDDKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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